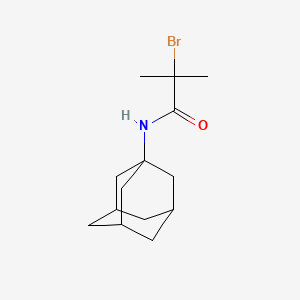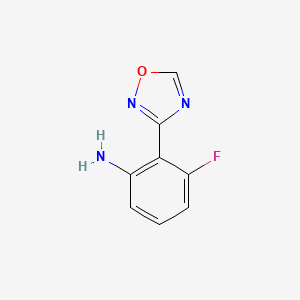
3-Fluoro-2-(1,2,4-oxadiazol-3-il)anilina
Descripción general
Descripción
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C8H6FN3O and a molecular weight of 179.15 . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, oxadiazoles, fluorinated building blocks, amines, and benzene compounds .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline consists of a fluorine atom attached to an aniline group, which is further connected to a 1,2,4-oxadiazol ring .Aplicaciones Científicas De Investigación
Tratamiento de la fibrosis quística
El compuesto se ha identificado como un posible tratamiento para la fibrosis quística, específicamente dirigido a las anormalidades en el gen CFTR. Puede ayudar en la producción de proteínas que regulan la salida de agua y sales de las células .
Actividad antimicrobiana
Los estudios han demostrado que el compuesto exhibe actividades antibacterianas y antifúngicas. Interactúa con proteínas específicas dentro de las células microbianas para inhibir su crecimiento .
Evaluación anticancerígena
Se ha realizado investigación sobre las propiedades anticancerígenas del compuesto, particularmente sus efectos sobre las enzimas mitocondriales y la viabilidad celular en las células cancerosas .
Composiciones farmacéuticas
El compuesto se ha utilizado para crear composiciones farmacéuticas debido a sus propiedades físicas y químicas únicas .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular para evaluar la interacción del compuesto con varios objetivos biológicos, lo cual es crucial para el diseño y descubrimiento de fármacos .
Direcciones Futuras
The future directions of research involving 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline could involve further exploration of its potential biological activities, particularly its anticancer properties . As with all research chemicals, it’s crucial to continue studying its safety profile and potential applications in various fields.
Mecanismo De Acción
Target of Action
The primary targets of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline are cancer cells . This compound has shown promising anticancer activity when evaluated against human cancer cell lines . It has also demonstrated a robust inhibitory effect against the EGFR wild-type enzyme .
Mode of Action
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline interacts with its targets by inhibiting key enzymes and pathways involved in cancer cell proliferation . It acts on enzymes like thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation . It also inhibits telomerase activity, focal adhesion kinase (FAK) inhibitors, targets thymidylate synthase, inhibits B-cell lymphoma 2, inhibits NF-kB signaling pathway and targets tubulin polymerization .
Biochemical Pathways
The compound affects various biochemical pathways involved in cancer cell proliferation and survival. These include pathways related to DNA synthesis, cell cycle regulation, and apoptosis . By inhibiting these pathways, the compound disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The compound’s molecular weight is 17915 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is the inhibition of cancer cell proliferation and the induction of cancer cell death . The compound has shown promising anticancer activity in in-vitro studies, with IC50 values observed for in-vitro anti-cancer activities being 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can impact cell proliferation and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific proteins within the cell.
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.
Metabolic Pathways
3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its concentration in different cellular regions can influence its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-(1,2,4-oxadiazol-3-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Propiedades
IUPAC Name |
3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-2-1-3-6(10)7(5)8-11-4-13-12-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIONXUYNTVUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384426 | |
| Record name | 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519056-63-4 | |
| Record name | 3-fluoro-2-(1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



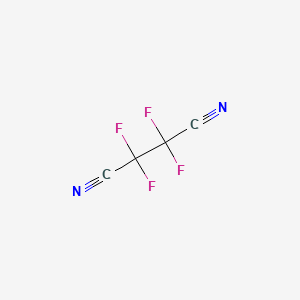
![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)
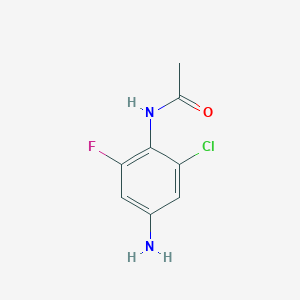

![Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate](/img/structure/B1621098.png)
![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B1621101.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1621105.png)

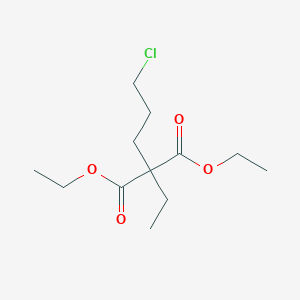
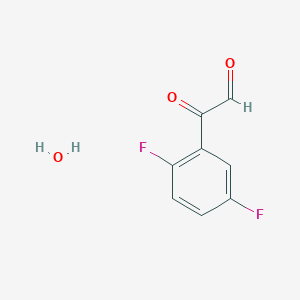
![3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1621109.png)
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
